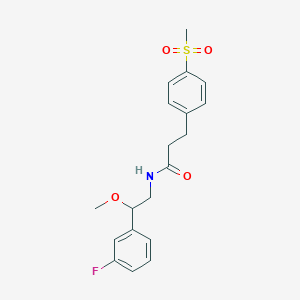

N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide, also known as FMPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMPP is a synthetic compound that belongs to the family of amides and is structurally similar to other drugs such as fentanyl and methadone.

Aplicaciones Científicas De Investigación

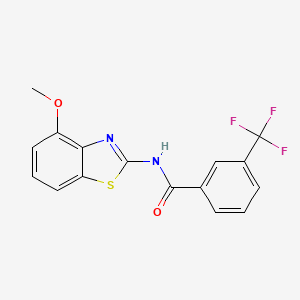

Trifluoromethylation Reactions

Trifluoromethylation is a valuable synthetic method in organic chemistry. Interestingly, the compound can serve as a trifluoromethyl radical precursor. Here’s how it works:

Unique Application: TFMS can form electron donor–acceptor (EDA) complexes with arylthiolate anions. Under visible light irradiation, an intramolecular single electron transfer (SET) reaction occurs, leading to the S-trifluoromethylation of thiophenols. This process is photoredox catalyst-free and enables the introduction of a trifluoromethyl group into organic molecules .

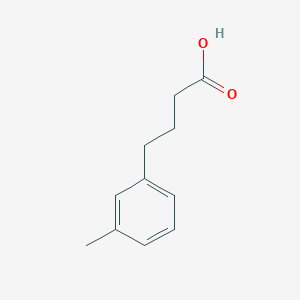

Boronic Acid Derivatives

Boronic acids are versatile compounds used in various fields, including medicinal chemistry and materials science. Let’s explore a specific derivative:

Application: This compound can serve as a building block for Suzuki–Miyaura cross-coupling reactions. In these reactions, boronic acids react with aryl or vinyl halides under palladium catalysis to form carbon–carbon bonds. The 2-fluoro substitution enhances reactivity and selectivity .

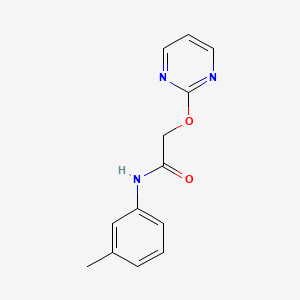

Combinatorial Chemistry

Combinatorial chemistry involves the synthesis and screening of large libraries of compounds for potential applications. While there isn’t direct evidence for the compound’s role in combinatorial chemistry, understanding its reactivity and functional groups could contribute to library design and drug discovery:

- Potential Application : Investigate the compound’s compatibility with combinatorial methods, such as parallel synthesis or high-throughput screening. Its unique structural features may lead to novel hits in drug development .

Propiedades

IUPAC Name |

N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(4-methylsulfonylphenyl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FNO4S/c1-25-18(15-4-3-5-16(20)12-15)13-21-19(22)11-8-14-6-9-17(10-7-14)26(2,23)24/h3-7,9-10,12,18H,8,11,13H2,1-2H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYRNQNDURVKRFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)C)C2=CC(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,3-benzodioxol-5-ylmethylene)-N~1~,N~3~-bis[4-(trifluoromethyl)phenyl]malonamide](/img/structure/B2381890.png)

![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2381891.png)

![Ethyl 2-benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2381894.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2381898.png)